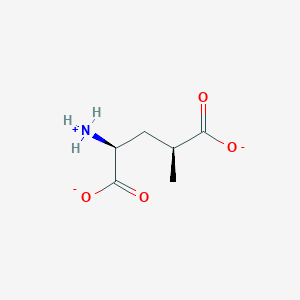
(2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and is used in scientific research for its unique properties. This compound is particularly interesting due to its stereochemistry, which can influence its reactivity and interactions in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride typically involves the use of commercially available starting materials. One common method includes the diastereoselective synthesis from (2S,4S)-4-hydroxyproline . The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction can be used to convert carbonyl groups to alcohols or amines.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions can include various derivatives of this compound, such as its oxidized or reduced forms, which can have different biological activities and applications.
科学的研究の応用
(2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes
作用機序
The mechanism of action of (2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride involves its interaction with specific molecular targets in biological systems. It can act as a substrate for enzymes, influencing metabolic pathways and cellular functions. The exact pathways and targets can vary depending on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Similar compounds to (2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride include other chiral amino acids and their derivatives, such as (2S,4S)-4-hydroxyproline and (2S,4S)-4-methylproline .
Uniqueness
What sets this compound apart is its specific stereochemistry, which can influence its reactivity and interactions in biological systems. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.
生物活性
(2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride, a chiral amino acid derivative, has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound is involved in various metabolic pathways and has potential applications in medicinal chemistry.
- Chemical Formula : C₆H₁₃ClN₂O₄
- Molecular Weight : 196.64 g/mol
- CAS Number : 160806-12-2
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymes, influencing metabolic processes and cellular functions. The stereochemistry of the compound plays a crucial role in its reactivity and interaction with biological targets.
Biological Activities
-
Enzyme Interaction :
- This compound has been studied for its role in modulating the activity of enzymes such as γ-aminobutyric acid aminotransferase (GABA-AT), which is essential for neurotransmitter metabolism .
- Research indicates that it may also influence other aminotransferases, potentially affecting neurotransmitter levels and signaling pathways.
- Metabolic Pathways :
- Potential Therapeutic Applications :
Study on GABA-AT Inhibition
A study evaluated the inhibitory effects of this compound on GABA-AT. The results demonstrated that the compound exhibited significant inhibition, suggesting its potential use in modulating GABAergic signaling pathways. The mechanism involved both covalent and non-covalent interactions with the enzyme, highlighting the importance of its stereochemistry .
Neurotransmitter Regulation
Another research focused on the compound's role in regulating neurotransmitter levels in animal models. It was found to enhance GABA levels while reducing glutamate concentrations, indicating a potential application in treating anxiety and mood disorders .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| (2S,4S)-2-Amino-4-methylpentanedioic acid HCl | Inhibits GABA-AT | Modulates neurotransmitter levels |
| (2S,4R)-4-Methylglutamic acid | Kainate receptor agonist | Potent excitatory activity |
| (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid | Inactivates GABA-AT | Multiple therapeutic activities |
特性
CAS番号 |
160806-12-2 |
|---|---|
分子式 |
C6H10NO4- |
分子量 |
160.15 g/mol |
IUPAC名 |
(2S,4S)-2-azaniumyl-4-methylpentanedioate |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/p-1/t3-,4-/m0/s1 |
InChIキー |
KRKRAOXTGDJWNI-IMJSIDKUSA-M |
SMILES |
CC(CC(C(=O)O)N)C(=O)O.Cl |
異性体SMILES |
C[C@@H](C[C@@H](C(=O)[O-])[NH3+])C(=O)[O-] |
正規SMILES |
CC(CC(C(=O)[O-])[NH3+])C(=O)[O-] |
同義語 |
(2S,4S)-4-Methylglutamic acid hydrochloride,98% |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















